molecular formula C9H12BrNO2S B1420260 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide CAS No. 1094563-49-1

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

Cat. No.: B1420260
CAS No.: 1094563-49-1
M. Wt: 278.17 g/mol
InChI Key: JIGXMQLKBPEGMI-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with bromine (Br) at the 4-position, an ethyl group (N-ethyl) on the sulfonamide nitrogen, and a methyl group at the 3-position. Sulfonamides are widely studied for their pharmaceutical applications, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of N-ethyl-3-methylbenzene-1-sulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction Products: Reduction typically yields amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The bromine atom and other substituents on the benzene ring can also modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Features Potential Applications References
4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide* C₉H₁₁BrNO₂S (hypothetical) ~286.16 Br (C4), N-ethyl, CH₃ (C3) Pharmaceutical intermediates -
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide (919973-83-4) C₁₇H₁₈BrN₃O₃S ~424.31 Benzodiazol ring, methoxy, dimethyl groups Bioactive molecules, enzyme inhibitors
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (721908-30-1) C₁₃H₁₂BrClN₂O₃S 391.67 NH₂ (C3), Cl (C4), Br (C3 on aryl ring) Antimicrobial agents, dye synthesis
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide C₂₁H₁₇BrN₂O₃S (approximate) ~489.39 Anthracenyl core, amino, dioxo groups Dyes, sensors, photodynamic therapy
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (338794-54-0) C₂₀H₂₂BrN₄O₂S₂ ~533.45 Triazole, phenoxyethylthio chain Anticancer agents, kinase inhibitors
N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide C₁₃H₁₁BrN₂O₄S 371.21 NO₂ (C2 on sulfonyl benzene) Electrophilic substitution reactions

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWG): The nitro group in N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide () enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., coupling reactions) .
  • Heterocyclic Moieties: The benzodiazol ring in 919973-83-4 () and the triazole in 338794-54-0 () introduce nitrogen-rich heterocycles, which are common in drug design due to their ability to form hydrogen bonds with biological targets .
  • Chlorine and Amino Groups: The chloro and amino substituents in 721908-30-1 () may enhance solubility via hydrogen bonding while directing regioselectivity in further functionalization .

Pharmacological Potential

  • Enzyme Inhibition: Compounds with heterocycles (e.g., benzodiazol in , triazole in ) are prioritized in medicinal chemistry for targeting enzymes like carbonic anhydrase or kinases.
  • Anticancer Applications: The triazole-phenoxyethylthio chain in 338794-54-0 () could enhance cellular uptake and target specificity in cancer therapy .

Key Research Findings and Contradictions

  • Bioactivity vs. Toxicity: While heterocyclic derivatives () show high bioactivity, their complex structures may increase metabolic instability or toxicity compared to simpler analogs like the target compound.
  • Solubility Challenges: Bulkier molecules (e.g., anthracenyl derivative in ) exhibit lower aqueous solubility, limiting their pharmaceutical utility despite promising optical properties .

Biological Activity

4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique molecular structure, which includes a bromine atom, an ethyl group, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H14BrN1O2SC_{10}H_{14}BrN_{1}O_{2}S. The compound's structure allows for various chemical interactions that contribute to its biological activity. The presence of the sulfonamide group is particularly significant due to its ability to form hydrogen bonds with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by mimicking substrate binding, thus disrupting metabolic pathways essential for bacterial growth and cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes, including carbonic anhydrases and acetylcholinesterases, which play critical roles in metabolic processes.
  • Protein-Ligand Interactions : Its structural features allow it to bind effectively to protein targets, influencing their activity and stability.

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that sulfonamides have broad-spectrum antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Anticancer Properties

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, in vitro assays revealed that this compound could induce apoptosis in cancer cells through caspase activation pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of Escherichia coli. The compound exhibited significant inhibitory effects with an IC50 value indicating potent antimicrobial activity.
  • Cytotoxicity in Cancer Cells : In a recent study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 5.0 µM, suggesting a strong potential for development as an anticancer agent. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-N,N-dimethylbenzamideLacks sulfonamide functionalityModerate antibacterial
N-Ethyl-N-methylbenzenesulfonamideSimilar sulfonamide structureLower anticancer potential
4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamideDifferent alkyl groupComparable antimicrobial

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, and how can reaction conditions be tailored for high yields?

  • Methodological Answer : A common approach involves sulfonylation of the corresponding amine intermediate. For example, in related brominated sulfonamide syntheses, catalytic methods like Et₂Zn-mediated hydroamination (for alkynyl sulfonamides) have been employed to achieve intramolecular cyclization with yields >75% . Key parameters include:

  • Catalyst Loading : 5-10 mol% Et₂Zn.
  • Solvent : Ethanol or THF at reflux (60-80°C).
  • Substrate Preparation : Brominated aniline derivatives are reacted with sulfonyl chlorides in the presence of a base (e.g., pyridine) to form the sulfonamide backbone.
    Characterization via ¹H/¹³C NMR and HRMS (as in ) ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral peaks resolved?

  • Methodological Answer :

  • ¹H NMR : Identify ethyl (CH₂CH₃, δ ~1.2-1.4 ppm) and methyl (CH₃, δ ~2.3 ppm) groups. Bromine’s deshielding effect shifts aromatic protons downfield (δ ~7.3-7.6 ppm) .
  • 13C NMR : Confirm sulfonamide (SO₂N) connectivity via carbons adjacent to sulfur (δ ~135-144 ppm) .
  • IR : Validate sulfonamide S=O stretches (1350-1160 cm⁻¹) and N-H bonds (3250-3300 cm⁻¹) .
  • Resolution of Contradictions : Compare experimental data with computed spectra (e.g., PubChem’s Lexichem TK 2.7.0 ) and cross-reference with crystallographic data (e.g., bond angles in ).

Q. How does the bromine substituent influence the reactivity of this sulfonamide in nucleophilic substitution reactions?

  • Methodological Answer : Bromine’s electron-withdrawing nature activates the benzene ring for electrophilic substitution but may hinder nucleophilic attacks. Experimental design considerations:

  • Substitution Sites : Bromine at position 4 directs incoming nucleophiles to positions 2 or 6 (meta/para to sulfonamide).
  • Reactivity Screening : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/alkyl groups .
  • Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to assess halogen displacement rates .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic cyclization of alkynyl sulfonamide derivatives analogous to this compound?

  • Methodological Answer : Et₂Zn catalyzes hydroamination by coordinating to the alkyne, facilitating proton transfer to form a zinc-amide intermediate. Key steps:

  • Alkyne Activation : Et₂Zn binds to the triple bond, lowering the energy barrier for nucleophilic attack .
  • Cyclization : Intramolecular attack by the sulfonamide nitrogen forms a six-membered transition state.
    Computational studies (DFT) can model transition states, while isotopic labeling (²H/¹⁵N) tracks proton transfer pathways .

Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/IR/MS with X-ray crystallography (e.g., bond angles in ) or independent synthetic replicates.
  • Error Analysis : Quantify impurities via LC-MS and revise reaction conditions (e.g., solvent purity, inert atmosphere).
  • Case Study : In , iterative qualitative analysis resolved discrepancies in sulfonamide bioactivity data by correlating structural motifs (e.g., trifluoromethyl groups ) with assay variability.

Q. What strategies are effective in evaluating the biological activity of 4-bromo-N-ethyl-3-methylbenzonamide derivatives, and how can structure-activity relationships (SAR) be mapped?

  • Methodological Answer :

  • In Silico Screening : Dock the sulfonamide into target proteins (e.g., carbonic anhydrase) using PubChem’s 3D conformer data .
  • SAR Workflow :

Synthesize analogs with varied substituents (e.g., replace bromine with Cl, CF₃ ).

Test inhibitory activity in enzymatic assays (IC₅₀ measurements).

Correlate electronic effects (Hammett σ values) with bioactivity trends .

  • Crystallography : Resolve ligand-protein co-crystals to identify binding interactions (e.g., sulfonamide-SO₂···Zn²+ motifs) .

Properties

IUPAC Name

4-bromo-N-ethyl-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGXMQLKBPEGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655719
Record name 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094563-49-1
Record name 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

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